

Characterization of Propoxyphenyl Aildenafil Using LC/MS (ESI): An Application Note

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Compound of Interest

Compound Name: *Propoxyphenyl aildenafil*

Cat. No.: *B588146*

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Introduction

Propoxyphenyl aildenafil is a synthetic compound identified as an analogue of sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Sildenafil is the active ingredient in several medications used to treat erectile dysfunction. The structural modification in **propoxyphenyl aildenafil**, specifically the substitution of the ethoxy group on the phenyl ring with a propoxy group, necessitates robust analytical methods for its accurate identification and characterization. This is particularly crucial in the context of counterfeit drug analysis and pharmaceutical research.

This application note provides a detailed protocol for the characterization of **propoxyphenyl aildenafil** using Liquid Chromatography coupled with Mass Spectrometry with an Electrospray Ionization source (LC/MS (ESI)). The methodologies outlined are intended to guide researchers in the unambiguous identification and structural elucidation of this sildenafil analogue.

Molecular Structure and Properties

Propoxyphenyl aildenafil is a derivative of aildenafil (also known as methisosildenafil or dimethylsildenafil). The key structural feature is the replacement of the ethoxy group found in aildenafil with a propoxy group.

Table 1: Physicochemical Properties of **Propoxyphenyl Aildenafil**

Property	Value	Reference
IUPAC Name	5-(5-((3,5-dimethylpiperazin-1-yl)sulfonyl)-2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one	[1]
Molecular Formula	C ₂₄ H ₃₄ N ₆ O ₄ S	[1]
Monoisotopic Mass	502.2362 Da	[1]
Protonated Molecule [M+H] ⁺	503.2435 m/z	Calculated

Experimental Protocols

Sample Preparation

- Standard Solution: Prepare a 1 mg/mL stock solution of **propoxyphenyl aildenafil** reference standard in methanol.
- Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to achieve working concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Sample Matrix (e.g., dietary supplement):
 - Homogenize the sample.
 - Extract a known amount (e.g., 100 mg) of the homogenized sample with methanol by sonication for 20 minutes.
 - Centrifuge the extract at 5000 rpm for 10 minutes.
 - Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Liquid Chromatography (LC) Method

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size) is recommended for good separation of sildenafil analogues.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	20
10.0	80
12.0	80
12.1	20
15.0	20

- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40 °C.

Mass Spectrometry (MS) Method

- Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural confirmation.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.

- Desolvation Temperature: 350 °C.
- Full Scan Range: m/z 100-1000.
- Collision Gas: Argon.
- Collision Energy: For MS/MS, a collision energy of 20-40 eV can be applied to induce fragmentation.

Data Presentation

Predicted Mass Spectrometric Data

The primary ion observed in the positive ESI mass spectrum of **propoxyphenyl aildenafil** is the protonated molecule $[M+H]^+$.

Table 2: Predicted m/z for **Propoxyphenyl Aildenafil**

Ion	Molecular Formula	Calculated Monoisotopic Mass (Da)	Predicted m/z
$[M+H]^+$	$C_{24}H_{35}N_6O_4S^+$	503.2435	503.24

Expected MS/MS Fragmentation

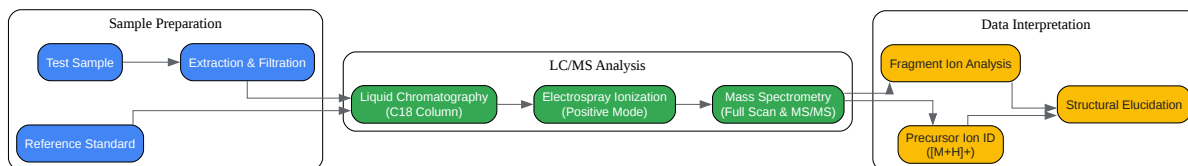
The fragmentation of **propoxyphenyl aildenafil** is expected to follow similar pathways to sildenafil and its analogues. The primary fragmentation sites are the piperazine ring and the bond between the phenyl and sulfonyl groups.

Table 3: Major Predicted Product Ions for **Propoxyphenyl Aildenafil** ($[M+H]^+ = 503.24$)

Predicted m/z	Proposed Fragment Structure/Loss
391.14	$[M+H - C_6H_{14}N_2]^+$ (Loss of dimethylpiperazine)
325.17	$[M+H - C_8H_{18}N_2O_2S]^+$
299.12	$[C_{14}H_{15}N_4O_3S]^+$
283.12	$[C_{14}H_{15}N_4O_2S]^+$
113.11	$[C_6H_{13}N_2]^+$ (Dimethylpiperazine fragment)
99.09	$[C_5H_{11}N_2]^+$

Visualizations

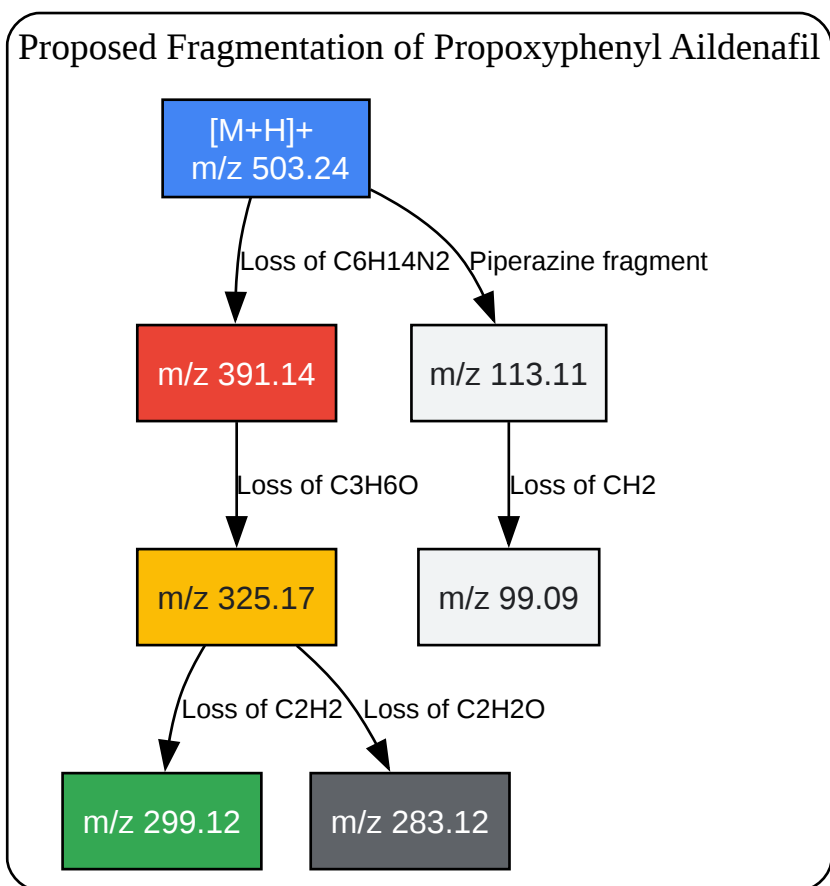
Experimental Workflow



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Caption: LC/MS workflow for **propoxyphenyl aildenafil**.

Proposed Fragmentation Pathway



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Caption: Fragmentation of **propoxyphenyl aildenafil**.

Conclusion

The LC/MS (ESI) method detailed in this application note provides a robust and reliable framework for the identification and characterization of **propoxyphenyl aildenafil**. The combination of chromatographic separation with mass spectrometric detection, particularly with MS/MS fragmentation analysis, allows for high confidence in structural elucidation. This protocol is valuable for quality control laboratories, regulatory agencies, and researchers involved in the analysis of sildenafil analogues and other undeclared pharmaceutical ingredients in various products.

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References

- 1. Propoxyphenyl aildenafil | C₂₄H₃₄N₆O₄S | CID 135565590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Characterization of Propoxyphenyl Aildenafil Using LC/MS (ESI): An Application Note]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b588146#use-of-lc-ms-esi-for-propoxyphenyl-aildenafil-characterization]

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